2-(4-Chlorobutyl)oxirane is an organic compound with the molecular formula . It belongs to the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. The presence of a chlorine atom at the 4-position of the butyl chain contributes to its reactivity, making it a valuable intermediate in organic synthesis. Epoxides are known for their strained ring structure, which imparts high reactivity, allowing them to participate in various
The biological activity of 2-(4-Chlorobutyl)oxirane is linked to its ability to interact with various biological macromolecules. The compound can act as a reactive intermediate that modifies proteins and nucleic acids through electrophilic attack due to the strain in the epoxide ring. Such interactions may lead to toxic effects or serve as precursors for biologically active compounds. Understanding these interactions is crucial for assessing its safety and potential therapeutic applications .
The synthesis of 2-(4-Chlorobutyl)oxirane can be achieved through several methods:
2-(4-Chlorobutyl)oxirane has several applications in organic synthesis and materials science:
Studies on the interaction of 2-(4-Chlorobutyl)oxirane with biological systems indicate that it can undergo metabolic activation leading to potentially harmful effects. Research has shown that epoxides can react with nucleophiles in biological systems, influencing cellular processes and potentially leading to toxicity. The specificity of these interactions depends on various factors such as concentration and presence of competing nucleophiles .
Several compounds share structural similarities with 2-(4-Chlorobutyl)oxirane. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-Bromobutyl)oxirane | Similar structure but contains bromine instead of chlorine | Higher reactivity due to bromine's leaving group ability |
| 1,2-Epoxybutane | An epoxide without halogen substituents | Lacks additional functionalization options |
| 2-(4-Iodobutyl)oxirane | Contains iodine instead of chlorine | Potentially different reactivity patterns due to iodine's larger size |
| 2-(3-Chloropropyl)oxirane | Similar epoxide structure but different alkyl chain | May exhibit different reactivity profiles |
The uniqueness of 2-(4-Chlorobutyl)oxirane lies in its chlorine substituent, which enables specific nucleophilic substitution reactions that may not occur with other halogenated analogs. This makes it a versatile compound for further functionalization in organic synthesis.
2-(4-Chlorobutyl)oxirane is systematically named according to IUPAC guidelines as 2-(4-chlorobutyl)oxirane, reflecting its epoxide (oxirane) ring bonded to a four-carbon alkyl chain with a chlorine atom at the terminal position. Alternative nomenclature includes 4-chloro-1,2-epoxybutane, emphasizing the epoxy group's position relative to the chlorine substituent.
The compound's molecular structure ($$ \text{C}6\text{H}{11}\text{ClO} $$) consists of a three-membered epoxide ring fused to a chlorinated butyl chain. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 134.60 g/mol | |
| CAS Registry Number | 81724-56-3 | |
| Boiling Point | Not reported | |
| Storage Conditions | 2–8°C under inert atmosphere |
The chlorine atom at the butyl chain’s fourth carbon introduces polarity, influencing solubility in organic solvents such as dichloromethane and tetrahydrofuran. The epoxide ring’s strain ($$ \sim 27 \text{ kcal/mol} $$) drives its reactivity, enabling participation in nucleophilic ring-opening reactions.
Epoxides gained prominence in the early 20th century following the development of the Prilezhaev epoxidation (1909), which utilized peracids to oxidize alkenes. While 2-(4-Chlorobutyl)oxirane’s specific discovery remains undocumented, its synthesis likely emerged from mid-20th-century efforts to functionalize epoxides with halogenated side chains for industrial applications.
Early synthetic routes involved:
Industrial production scales these methods using continuous-flow reactors to enhance safety and yield, given the compound’s thermal sensitivity.
2-(4-Chlorobutyl)oxirane’s dual functionality makes it invaluable for:
Comparative studies with analogs like 2-(4-Bromobutyl)oxirane highlight its balanced reactivity: the chlorine atom provides moderate electronegativity without excessive leaving-group aptitude, reducing unintended side reactions.